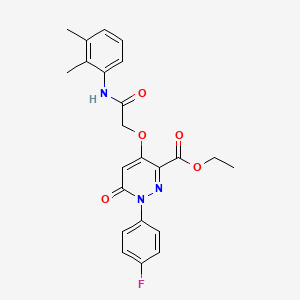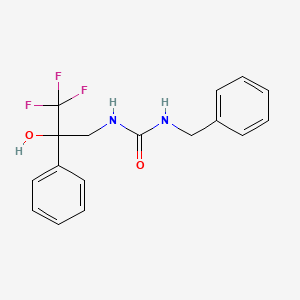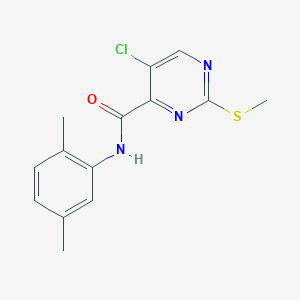
5-chloro-N-(2,5-dimethylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(2,5-dimethylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is synthesized through a specific method, and its mechanism of action has been extensively investigated. In
作用机制
The mechanism of action of 5-chloro-N-(2,5-dimethylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been extensively investigated. This compound acts as an inhibitor of a specific enzyme called dihydrofolate reductase (DHFR). DHFR is an essential enzyme that is involved in the biosynthesis of nucleotides, which are the building blocks of DNA. By inhibiting DHFR, 5-chloro-N-(2,5-dimethylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide disrupts the biosynthesis of nucleotides, leading to the inhibition of DNA synthesis and cell growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-N-(2,5-dimethylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide have been studied in detail. This compound has been shown to exhibit potent antiproliferative activity against cancer cells. It has also been shown to have antimicrobial activity against various bacterial and fungal strains. In addition, this compound has been shown to have anti-inflammatory activity, which makes it a potential candidate for the development of new anti-inflammatory drugs.
实验室实验的优点和局限性
One of the main advantages of using 5-chloro-N-(2,5-dimethylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide in lab experiments is its potent activity against cancer cells and microorganisms. This makes it a valuable tool for researchers studying cancer and infectious diseases. However, one limitation of using this compound is its potential toxicity. Researchers must be careful when handling this compound and must take appropriate safety precautions to avoid exposure.
未来方向
There are several future directions for research on 5-chloro-N-(2,5-dimethylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide. One area of research is the development of new drugs based on this compound. Researchers are working to modify the structure of this compound to improve its potency and reduce its toxicity. Another area of research is the investigation of the mechanism of action of this compound. Researchers are working to understand how this compound inhibits DHFR and how this inhibition leads to its antiproliferative and antimicrobial activities. Finally, researchers are exploring the potential use of this compound in combination with other drugs to enhance its therapeutic efficacy.
合成方法
The synthesis of 5-chloro-N-(2,5-dimethylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves a series of chemical reactions. The starting materials for the synthesis are 2,5-dimethylphenylamine, methyl isothiocyanate, and 5-chloropyrimidine-4-carboxylic acid. These materials are combined and subjected to various chemical reactions, resulting in the formation of the final product.
科学研究应用
5-chloro-N-(2,5-dimethylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been studied for its potential applications in scientific research. One of the most promising applications of this compound is in the development of new drugs. Researchers have identified this compound as a potential lead compound for the development of new drugs to treat various diseases, including cancer and infectious diseases.
属性
IUPAC Name |
5-chloro-N-(2,5-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS/c1-8-4-5-9(2)11(6-8)17-13(19)12-10(15)7-16-14(18-12)20-3/h4-7H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKPZRFGALGYSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=NC(=NC=C2Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49649112 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-chloro-N-(2,5-dimethylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Difluorobicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B2762335.png)
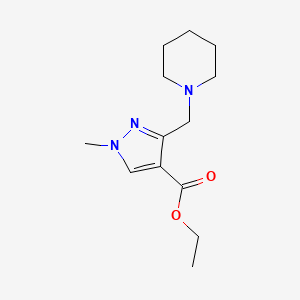
![3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea](/img/structure/B2762343.png)
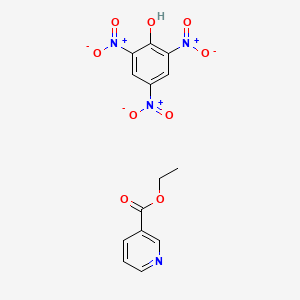
![N-[(4-Chlorophenyl)-pyridin-4-ylmethyl]-N-methylprop-2-enamide](/img/structure/B2762345.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2762346.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenol](/img/structure/B2762347.png)
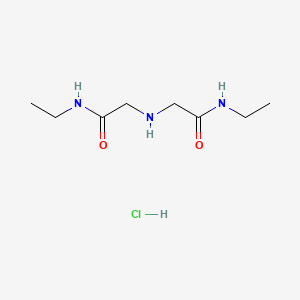
![4-[butyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2762350.png)
![5-Fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2762352.png)
![N-[1-(3,4-Dimethylphenyl)-2-oxopyrrolidin-3-yl]-3H-benzimidazole-5-carboxamide](/img/structure/B2762353.png)
